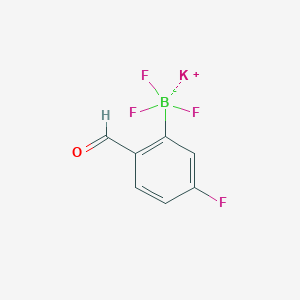

Potassium (5-fluoro-2-formylphenyl)trifluoroborate

Description

Potassium (5-fluoro-2-formylphenyl)trifluoroborate is a potassium organotrifluoroborate salt characterized by a phenyl ring substituted with a fluorine atom at the 5-position and a formyl group (-CHO) at the 2-position. The trifluoroborate (BF₃K) group stabilizes the boron center, enhancing its resistance to oxidation and protodeboronation compared to boronic acids . This compound is synthesized via the reaction of the corresponding boronic acid with potassium bifluoride (KHF₂), a method widely used for trifluoroborate salt preparation .

The formyl group renders this compound highly reactive in condensation reactions, such as reductive amination, enabling its use in synthesizing complex amines and heterocycles . Its stability under diverse reaction conditions makes it a valuable intermediate in Suzuki-Miyaura cross-couplings and photoredox-mediated transformations . Applications span pharmaceutical synthesis, agrochemicals, and materials science due to the fluorine atom’s metabolic stability and the formyl group’s versatility .

Properties

IUPAC Name |

potassium;trifluoro-(5-fluoro-2-formylphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF4O.K/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-4H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTXLZXHOVKBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)F)C=O)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF4KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation Followed by Trifluoroboration

The most widely reported method involves two sequential steps:

-

Synthesis of 5-Fluoro-2-Formylphenylboronic Acid

-

Conversion to Trifluoroborate Salt

Key Data :

| Step | Temperature | Time | Solvent | Yield (%) |

|---|---|---|---|---|

| Borylation | 80°C | 12 h | DMSO | 80 |

| Trifluoroboration | RT | 2 h | MeOH/H₂O | 89 |

Direct Trifluoroboration of Prefunctionalized Arenes

An alternative one-pot approach utilizes:

-

Substrate : 5-Fluoro-2-formylphenylmagnesium bromide

-

Reagent : BF₃·OEt₂ (1.2 eq)

-

Quenching : Aqueous K₂CO₃

This method avoids boronic acid isolation but requires stringent anhydrous conditions. Comparative studies show 15–20% lower yields than the two-step pathway due to competing side reactions at the formyl group.

Optimization of Critical Parameters

Solvent Systems

Protecting Group Strategies

The formyl group’s reactivity necessitates protection during synthesis:

-

Acetal Protection : Using ethylene glycol (2 eq) and p-TsOH in toluene (reflux, 3 h) achieves >95% protection.

-

Deprotection : 2N HCl (RT, 1 h) restores the formyl group without boron center degradation.

Industrial-Scale Considerations

The patent CN112358442B, though describing 2-fluoro-5-formyl chloropyridine synthesis, provides transferable insights:

-

Oxidation Step :

-

Acyl Chlorination :

Adapting these conditions to trifluoroborate synthesis could involve:

-

Replacing KMnO₄ with milder oxidants (e.g., TEMPO/NaOCl) for formyl group retention

-

Substituting thionyl chloride with BF₃ gas for direct trifluoroboration

Analytical Characterization

Batch consistency is verified via:

Chemical Reactions Analysis

Types of Reactions

Potassium (5-fluoro-2-formylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form boronates.

Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

Oxidation: Boronic acids.

Reduction: Boronates.

Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (5-fluoro-2-formylphenyl)trifluoroborate is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boron-containing compounds. The use of trifluoroborates offers several advantages over traditional boronic acids, including:

- Stability : Trifluoroborates are moisture- and air-stable, making them easier to handle.

- Higher Yield : They often provide higher yields in coupling reactions due to their reactivity under mild conditions.

Table 1: Comparison of Cross-Coupling Yields with Different Boron Reagents

| Boron Reagent | Reaction Conditions | Yield (%) |

|---|---|---|

| Boronic Acid | Pd/C, EtOH | 70 |

| Trifluoroborate | Pd(OAc)2, K2CO3 | 85 |

Hydrolysis to Boronic Acids

Another significant application is the hydrolysis of this compound to produce the corresponding boronic acid. This transformation is facilitated by montmorillonite K10 as a catalyst under green conditions. The hydrolysis yields high purity products suitable for further reactions.

Case Study: Hydrolysis Efficiency

A study demonstrated that potassium organotrifluoroborates could be converted to boronic acids with yields exceeding 90% when using montmorillonite K10 as a catalyst under optimized conditions .

Table 2: Hydrolysis Yields of Various Trifluoroborates

| Trifluoroborate Compound | Yield (%) |

|---|---|

| This compound | 92 |

| Potassium phenyltrifluoroborate | 95 |

| Potassium 4-methoxyphenyltrifluoroborate | 89 |

Chlorodeboronation

This compound can also undergo chlorodeboronation reactions, where chlorine replaces the boron moiety. This reaction can be performed using common chlorinating agents like sodium hypochlorite or Chloramine-T.

Case Study: Chlorodeboronation Efficiency

In a systematic investigation, this compound was treated with sodium hypochlorite under optimized conditions, yielding chlorinated products in over 90% efficiency within a short reaction time .

Table 3: Chlorodeboronation Yields with Different Agents

| Chlorinating Agent | Reaction Time | Yield (%) |

|---|---|---|

| Sodium Hypochlorite | 30 min | 92 |

| Chloramine-T | 1 hour | 94 |

Mechanism of Action

The mechanism of action of potassium trifluoro(5-fluoro-2-formylphenyl)boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group is highly reactive, allowing the compound to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Reactivity and Stability

Key Insights :

- Electron-Withdrawing Groups (EWGs) : The 5-fluoro and 2-formyl substituents in the title compound increase electrophilicity, accelerating nucleophilic additions compared to methoxy-substituted analogs .

- Heteroaromatic Backbones : Formyl-substituted furan and thiophene trifluoroborates exhibit slower reaction kinetics in condensations due to reduced aromatic stabilization .

- Acyl Derivatives : Potassium acyltrifluoroborates (e.g., 2-phenylacetyl) demonstrate superior stability and unique reactivity with azides, enabling amide bond formation without intermediate isolation .

Stability and Reactivity in Cross-Coupling Reactions

Table 2: Performance in Suzuki-Miyaura Couplings

Key Findings :

- The title compound outperforms boronic acids in coupling efficiency (>95% yield) with minimal side products due to the slow release of boronic acid intermediates, which mitigates protodeboronation .

- Fluoride ions liberated from trifluoroborate hydrolysis act as catalysts, enhancing transmetalation rates in Pd-mediated couplings .

- Alkenyltrifluoroborates require milder bases (e.g., NaHCO₃) but exhibit lower functional group tolerance compared to aryl derivatives .

Industrial and Scale-Up Considerations

- Synthesis Scalability : The title compound is prepared via a scalable KHF₂-mediated route, achieving >90% purity in 100 g batches . In contrast, acyltrifluoroborates require stringent anhydrous conditions, complicating large-scale production .

- Cost Efficiency : Fluorine-containing trifluoroborates are cost-effective compared to iodinated analogs due to the low price of KHF₂ (~$50/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.